molecular formula C21H24N6O B2678682 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide CAS No. 2320821-54-1

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide

Cat. No.: B2678682
CAS No.: 2320821-54-1
M. Wt: 376.464
InChI Key: MTNUKDSTYAYLDK-UHFFFAOYSA-N
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Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide is a chemical compound with the CAS Number 2320821-54-1 and a molecular formula of C21H24N6O . It features a complex structure incorporating a [1,2,4]triazolo[4,3-b]pyridazine head group linked to a 2-(o-tolyl)acetamide tail via an azetidine ring . This molecular architecture is characteristic of a class of compounds that have been investigated in scientific research for their potential biological activities. Compounds within the triazolopyridazine family have been identified as subjects of study in medicinal chemistry, particularly in the search for new anti-infective agents . For instance, related triazolopyridazine analogs have demonstrated potent in vitro activity against Cryptosporidium parvum , a diarrheal pathogen, suggesting that this chemotype holds value for antiparasitic research . The presence of the triazolopyridazine scaffold is often a key structural feature for this type of activity . This product is provided for non-human research purposes. It is intended for use by qualified scientists in laboratory settings only. It is not for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-14-5-3-4-6-16(14)11-20(28)25(2)17-12-26(13-17)19-10-9-18-22-23-21(15-7-8-15)27(18)24-19/h3-6,9-10,15,17H,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNUKDSTYAYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core fused with an azetidine and a methyl-o-tolyl acetamide moiety. Its molecular formula is C18H22N6C_{18}H_{22}N_{6} with a molecular weight of approximately 342.42 g/mol. The presence of the cyclopropyl group and the triazole ring contributes to its unique chemical properties and biological activities.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cancer progression. Kinases are critical enzymes that regulate various cellular processes, including cell growth and division. Inhibiting these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown moderate to significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for related triazolo-pyridazine derivatives range from 1.06 μM to 2.73 μM for these cell lines .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Study on c-Met Kinase Inhibition

A pivotal study focused on the inhibitory activity against c-Met kinase revealed that compounds structurally related to this compound exhibited competitive inhibition with IC50 values comparable to established inhibitors like Foretinib . This suggests a potential therapeutic application in treating cancers characterized by c-Met overexpression.

Pharmacological Profile

The pharmacological profile indicates that this compound may also possess anti-inflammatory properties alongside its anticancer activities. This dual action could be beneficial in managing tumor microenvironments that are often associated with chronic inflammation.

Comparison with Similar Compounds

Structural and Functional Differences

The compound N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide () serves as a key structural analog. Below is a comparative analysis:

Table 1: Structural and Inferred Pharmacological Comparison
Feature Target Compound N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-...acetamide
Triazolopyridazine Substituent 3-Cyclopropyl 3-(3-Pyridinyl)
Linker Group Azetidin-3-yl (4-membered ring, N-containing) Tetrahydrofuran-2-ylmethyl (5-membered ether ring)
Side Chain N-methyl-2-(o-tolyl)acetamide (lipophilic aryl group) Thio-linked acetamide with pyridinyl moiety (polar group)
Molecular Weight ~430 g/mol (estimated) ~423 g/mol
Solubility Higher in acidic media (azetidine basicity) Likely lower due to ether ring and thio group
Metabolic Stability Improved (cyclopropyl hinders CYP450 oxidation) Moderate (pyridinyl may undergo CYP-mediated metabolism)
Target Binding Enhanced steric hindrance from cyclopropyl Polar pyridinyl may favor hydrophilic interactions

Key Implications of Structural Variations

Core Substituents :

  • The cyclopropyl group in the target compound reduces metabolic degradation compared to the 3-pyridinyl group in , which may undergo oxidation via CYP enzymes .
  • The azetidine ring (vs. tetrahydrofuran) introduces basicity, improving solubility in physiological conditions.

Pharmacokinetic Profiles :

  • The target compound’s structural features suggest superior metabolic stability and tissue penetration compared to .

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